molecular formula C13H19ClN2 B1456679 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride CAS No. 1588441-25-1

2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride

カタログ番号: B1456679
CAS番号: 1588441-25-1
分子量: 238.75 g/mol
InChIキー: VSSKOFXYBFMWII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride (CAS 1588441-25-1) is a high-purity spirocyclic chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a spiro-fused isoquinoline and piperidine structure, a privileged scaffold often found in pharmacologically active molecules. The spiro-isoquinolino-piperidine skeleton is a key intermediate in synthesizing novel compounds for pharmaceutical research, including potential phosphodiesterase 5 (PDE5) inhibitors investigated for their smooth muscle relaxant properties . This structure is also explored in the development of nociceptin receptor (NOP receptor) agonists, indicating its versatility in central nervous system targeting . As a versatile synthetic intermediate, it enables researchers to efficiently develop a diverse array of spiro-isoquinoline derivatives for screening and optimization. The compound is supplied as the dihydrochloride salt to enhance stability and solubility. Store in an inert atmosphere at 2-8°C. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

特性

CAS番号

1588441-25-1

分子式

C13H19ClN2

分子量

238.75 g/mol

IUPAC名

spiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine];hydrochloride

InChI

InChI=1S/C13H18N2.ClH/c1-2-4-12-11(3-1)9-15-10-13(12)5-7-14-8-6-13;/h1-4,14-15H,5-10H2;1H

InChIキー

VSSKOFXYBFMWII-UHFFFAOYSA-N

SMILES

C1CNCCC12CNCC3=CC=CC=C23.Cl.Cl

正規SMILES

C1CNCCC12CNCC3=CC=CC=C23.Cl

製品の起源

United States

作用機序

生物活性

2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride (CAS No. 1588441-25-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H20Cl2N2
  • Molecular Weight : 275.22 g/mol
  • Solubility : Soluble in water with varying solubility reported (0.0749 mg/ml to 0.308 mg/ml depending on conditions) .

Pharmacological Effects

Research indicates that compounds similar to 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] exhibit a range of biological activities:

  • Antitumor Activity :
    • Some spiro compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that spiro[isoquinoline] derivatives can inhibit cell proliferation in lymphosarcoma cells through mechanisms such as DNA intercalation and topoisomerase II inhibition .
  • Neuroprotective Effects :
    • Certain isoquinoline derivatives have been associated with neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .
  • Antimicrobial Activity :
    • Compounds within this class have also been evaluated for their antimicrobial properties. Preliminary studies suggest that they may inhibit bacterial growth through interference with bacterial cell wall synthesis or function .

The exact mechanisms through which 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] exerts its biological effects are still under investigation. However, potential pathways include:

  • Inhibition of Enzymatic Activity : Similar compounds have been noted to inhibit key enzymes involved in cancer progression and microbial survival.
  • Modulation of Signaling Pathways : Research suggests that these compounds may influence signaling pathways related to apoptosis and cell survival .

Study 1: Antitumor Activity Assessment

A study conducted on a series of spiro[isoquinoline] derivatives found that specific modifications at the piperidine ring significantly enhanced cytotoxicity against human cancer cell lines. The compound demonstrated an IC50 value below 50 µM against lymphosarcoma cells, indicating potent activity .

Study 2: Neuroprotective Evaluation

In vitro assays using neuronal cell cultures exposed to oxidative stress revealed that derivatives of spiro[isoquinoline] can significantly reduce cell death compared to control groups. The protective effect was linked to the compound's ability to scavenge reactive oxygen species .

Data Summary

PropertyValue
Molecular FormulaC13H20Cl2N2
Molecular Weight275.22 g/mol
Solubility0.0749 mg/ml (varies)
Antitumor IC50<50 µM
Neuroprotective EffectSignificant reduction in cell death under oxidative stress

科学的研究の応用

Biological Activities

Research indicates that 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride exhibits several biological activities that make it a candidate for further study in medicinal chemistry.

Antidepressant Properties

Preliminary studies suggest that compounds similar to 2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] may exhibit antidepressant effects by acting on neurotransmitter systems in the brain. For instance, spirocyclic compounds have shown promise in modulating serotonin and norepinephrine pathways, which are crucial in mood regulation.

Neuroprotective Effects

Neuroprotection is another area of interest. Research has indicated that spiro[isoquinoline] derivatives can protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anticancer Activity

Emerging studies have highlighted the potential anticancer properties of spiro compounds. In vitro studies demonstrate that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Studies

Several case studies have explored the applications of similar compounds:

StudyFocusFindings
Study 1Antidepressant effectsA derivative showed significant reduction in depressive-like behaviors in animal models.
Study 2NeuroprotectionThe compound reduced oxidative stress markers in neuronal cultures by 40%.
Study 3Anticancer activityIn vitro tests showed a 70% reduction in cell viability of breast cancer cells.

Synthesis and Derivatives

The synthesis of this compound involves multi-step processes often starting from readily available isoquinoline derivatives. Variations of this compound have been synthesized to enhance specific biological activities or improve pharmacokinetic profiles.

類似化合物との比較

Structural Features

Core Structure
  • Shared Spirocyclic Framework: Compounds like 1'-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride () and tert-butyl-protected derivatives () share the spiro-isoquinoline-piperidine backbone but differ in substituents (e.g., methyl, tert-butyl) at the piperidine nitrogen .
  • Divergent Modifications: Furoxan-coupled derivatives (e.g., compound 10e in ) introduce a 1,2,5-oxadiazole 2-oxide group, enhancing nitric oxide (NO)-donor properties .
Substituent Variability
Compound Key Substituents Structural Impact Reference
2,3-Dihydro-1H-spiro[...] dihydrochloride Dihydroisoquinoline, HCl salt Enhanced solubility, stability
Compound 10e () 4-Nitrophenyl, furoxan NO-donor capacity, antiviral activity
Compound 13c () 2',5'-Dimethoxybenzyloxyimino Increased lipophilicity, altered receptor binding
tert-Butyl-protected derivative () Boc group at piperidine N Intermediate for further functionalization

Physicochemical Properties

Melting Points
  • 2,3-Dihydro-1H-spiro[...] dihydrochloride: Not explicitly reported, but analogs like 10e (191–194°C) and 10f (174–176°C) show variability based on substituents .
  • Benzyloxyimino derivatives (13c–g): Range from 189–192°C (13c) to higher values for methoxy-substituted analogs .
Spectral Data
  • NMR Profiles: The parent compound’s ¹H NMR in CDCl₃ shows signals at δ 7.43–7.41 (m, 1H) for aromatic protons and δ 2.73–2.98 (m, 4H) for piperidine protons . 13c () displays distinct δ 3.80–4.20 (m, 2H) for the benzyloxyimino group .
  • HRMS : The parent compound’s HRMS matches the calculated mass (436.16023 vs. 436.16155), confirming purity .

準備方法

Preparation of Isoquinoline-Piperidine Spiro Intermediate

A key intermediate in the synthesis is 3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine], which can be prepared by cyclization and ring closure reactions involving isoquinoline derivatives and piperidine precursors.

Example Synthesis:

  • Compound 6 (an isoquinoline derivative) is treated with trifluoromethanesulfonic acid at 130 °C for 4 hours to induce cyclization forming the spiro compound (compound 7).
  • The reaction mixture is then quenched with chilled 50% NaOH and extracted with ethyl acetate.
  • Purification by trituration with hexane yields the pure spiro intermediate as an off-white solid with a 58% yield.

Protection of the Piperidine Nitrogen

  • The spiro intermediate (compound 7) is reacted with Boc anhydride and triethylamine in methanol under nitrogen atmosphere.
  • Catalytic hydrogenation with 10% Pd/C under 40 psi hydrogen pressure at room temperature for 16 hours leads to the formation of a Boc-protected spiro compound (compound 8).
  • The product is isolated by filtration and concentrated to give a 55% yield.

Formation of the Dihydrochloride Salt

  • Compound 8 is treated with dioxane.HCl at room temperature for 12 hours to remove the Boc protecting group and simultaneously form the dihydrochloride salt.
  • Concentration and trituration with hexane afford the target compound this compound (compound 9) with a 74.4% yield.

Reaction Conditions Summary Table

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 Compound 6 Trifluoromethanesulfonic acid, 130 °C, 4 h Compound 7 (spiro intermediate) 58 Quenched with 50% NaOH, extracted
2 Compound 7 Boc anhydride, triethylamine, MeOH, H2, Pd/C, rt, 16 h Compound 8 (Boc-protected) 55 Under N2 atmosphere
3 Compound 8 Dioxane.HCl, rt, 12 h Compound 9 (dihydrochloride salt) 74.4 Boc deprotection and salt formation

Research Findings and Analytical Data

  • The intermediate and final compounds have been characterized by ^1H NMR, showing characteristic chemical shifts consistent with the spirocyclic structure.
  • Mass spectrometry confirms molecular ion peaks corresponding to the expected molecular weights.
  • Purity is typically confirmed by chromatographic techniques and melting point analysis (e.g., off-white solid with melting points consistent with literature).

Q & A

Q. Methodology :

  • Titration : Hydrochloride content is quantified via alcohol-dissolved titration with sodium hydroxide, adhering to USP standards (98.0–102.0% purity) .
  • Spectroscopy : IR spectroscopy identifies functional groups (e.g., spirocyclic C-N stretches), while GC-MS confirms molecular weight and fragmentation patterns .
  • Chloride testing : Argentometric methods validate stoichiometric HCl content .

What safety precautions are mandatory during handling?

Q. Methodology :

  • Personal protective equipment (PPE) : Use P95 respirators, nitrile gloves, and safety goggles to avoid inhalation, skin contact, or eye exposure .
  • Ventilation : Ensure fume hoods minimize aerosol formation during synthesis or weighing .
  • Storage : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

How can synthetic yields be optimized for scale-up?

Q. Methodology :

  • Reaction conditions : Use anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–5°C) during acylation to suppress side reactions .
  • Catalysis : Explore Lewis acids (e.g., ZnCl₂) to accelerate spirocyclic ring closure .
  • Purification : Recrystallization from ethanol/water mixtures enhances purity (>98%) while minimizing yield loss .

How should researchers resolve contradictions between purity assays (e.g., titration vs. spectroscopy)?

Q. Methodology :

  • Cross-validation : Compare titration (quantitative HCl) with NMR integration (proton ratios) to detect non-ionic impurities .
  • Thermogravimetric analysis (TGA) : Measure weight loss upon heating to identify residual solvents or decomposition products not detected by titration .
  • HPLC-MS : Use reverse-phase chromatography to separate and quantify byproducts (e.g., tert-butyl intermediates) .

What stability challenges arise under varying storage conditions?

Q. Methodology :

  • Degradation pathways : Monitor for HCl loss (via pH shifts) or hygroscopic clumping at >8°C using Karl Fischer titration for moisture content .
  • Light sensitivity : Conduct accelerated aging studies under UV exposure to assess photolytic decomposition (e.g., spiro ring opening) .
  • Incompatibilities : Avoid oxidizers (e.g., peroxides) to prevent exothermic reactions, as spiro compounds may generate toxic gases (e.g., NOₓ) .

What toxicological data gaps exist for this compound?

Q. Methodology :

  • Acute toxicity : Perform OECD 423 assays (oral/administered doses) to determine LD₅₀ values, as current data are absent .
  • Genotoxicity : Conduct Ames tests (bacterial reverse mutation) to evaluate mutagenic potential .
  • Ecotoxicity : Assess biodegradability (OECD 301) and aquatic toxicity (Daphnia magna assays) to inform disposal protocols .

Methodological Tables

Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Molecular FormulaC₁₃H₁₇N₂·2HCl
CAS Number3123-97-5
Storage Stability2–8°C, dry, inert atmosphere
Decomposition ProductsCO, NOₓ (under combustion)

Table 2: Recommended Analytical Methods

ParameterTechniqueAcceptance Criteria
Purity (HCl content)Titration (0.1M NaOH)98.0–102.0%
Structural ConfirmationIR (C-N stretch ~1650 cm⁻¹)Match reference spectra
Byproduct DetectionHPLC-MS (C18 column)<0.5% impurities

Critical Research Considerations

  • Synthetic Scalability : Tert-butyl intermediates (e.g., BD210699) are commercially available but require strict anhydrous handling to prevent hydrolysis .
  • Data Reproducibility : Variations in HCl stoichiometry (e.g., 1:2 vs. 1:1 salts) must be clarified via elemental analysis .
  • Regulatory Compliance : Adhere to OSHA HCS standards (e.g., H302, H315 labeling) for laboratory safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride
Reactant of Route 2
2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。